N-(2,6-dimethylphenyl)-2-(4-methylpiperidin-1-yl)acetamide
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Overview
Description
N-(2,6-dimethylphenyl)-2-(4-methylpiperidin-1-yl)acetamide is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a dimethylphenyl group and a methylpiperidinyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-(4-methylpiperidin-1-yl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,6-dimethylphenylamine with chloroacetyl chloride to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization with 4-methylpiperidine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity of the final product. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-(4-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-(4-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets within the cell. It is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cellular signaling pathways. This inhibition can lead to the modulation of various biological processes, including cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-2-(4-methylpiperidin-1-yl)acetamide
- N-(2,6-dimethylphenyl)-2-(4-ethylpiperidin-1-yl)acetamide
- N-(2,6-dimethylphenyl)-2-(4-propylpiperidin-1-yl)acetamide
Uniqueness
This compound stands out due to its specific substitution pattern on the piperidine ring, which can influence its biological activity and chemical reactivity. The presence of the methyl group on the piperidine ring may enhance its binding affinity to certain molecular targets, making it a compound of particular interest in medicinal chemistry research.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(4-methylpiperidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-12-7-9-18(10-8-12)11-15(19)17-16-13(2)5-4-6-14(16)3/h4-6,12H,7-11H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCYBWOFZADRNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=C(C=CC=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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